molecular formula C10H16O3 B6195153 4-ethoxybicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2742654-11-9

4-ethoxybicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B6195153
CAS No.: 2742654-11-9
M. Wt: 184.2
InChI Key:
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Description

4-Ethoxybicyclo[221]heptane-1-carboxylic acid is a bicyclic compound characterized by its unique structural framework This compound is notable for its rigid bicyclo[221]heptane core, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxybicyclo[2.2.1]heptane-1-carboxylic acid typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis, allowing for the enantioselective formation of the bicyclic core from simple starting materials under mild conditions . The reaction involves the use of α′-ethoxycarbonyl cyclopentenones and nitroolefins, catalyzed by a chiral tertiary amine .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of organocatalysis and enantioselective synthesis can be scaled up for industrial applications. The mild reaction conditions and operational simplicity make this approach feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxybicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The ethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ethoxy group.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted compounds, depending on the reagents and conditions used.

Scientific Research Applications

4-Ethoxybicyclo[2.2.1]heptane-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethoxybicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the ethoxy group can participate in hydrophobic interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of an ethoxy group and a carboxylic acid functional group on the bicyclic core. This combination imparts distinct reactivity and potential for diverse applications in various fields.

Properties

CAS No.

2742654-11-9

Molecular Formula

C10H16O3

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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